molecular formula C20H23N3O4S B2551185 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline CAS No. 852141-59-4

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline

Cat. No.: B2551185
CAS No.: 852141-59-4
M. Wt: 401.48
InChI Key: SHVMWYAIFNHYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EAPB or N-(3,5-dimethoxyphenyl)-N-(2-ethanesulfonylaminoethyl)-2-pyrazoline-1-carboxamide. EAPB is a pyrazoline derivative that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis and Dye Applications

Pyrazolines serve as valuable scaffolds in the synthesis of heterocyclic compounds. They are utilized in the preparation of various classes of heterocycles such as pyrazolo-imidazoles, thiazoles, and others, showcasing their versatility in organic synthesis. The unique reactivity of pyrazoline derivatives offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating their significance in dye synthesis and application (Gomaa & Ali, 2020).

Pharmaceutical Applications

Pyrazoline derivatives are noted for their remarkable pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their structure-activity relationships have been explored for designing potent drugs against various diseases, making them crucial in the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Neurodegenerative Disease Management

Specific pyrazoline compounds have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's Disease. Their neuroprotective properties, inhibition of acetylcholinesterase, monoamine oxidase inhibitory actions, and effects on beta-amyloid plaques highlight their importance in managing neurodegenerative disorders (Ahsan et al., 2022).

Anticancer Research

The synthesis and exploration of pyrazoline derivatives for anticancer activity have been a significant area of research. These compounds have been studied for their potential to inhibit the growth of cancer cells, with specific focus on their applications as anticancer agents (Ray et al., 2022).

Environmental and Cleaner Production Techniques

Pyrazoline-based compounds have been investigated for their role in cleaner production and environmental applications, including the removal of pollutants from aqueous solutions. Their chemical interactions and catalytic degradation capabilities underscore their utility in environmental remediation efforts (Prasannamedha & Kumar, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-9-7-8-15(12-16)18-13-19(23(21-18)14(2)24)17-10-5-6-11-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVMWYAIFNHYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.